molecular formula C15H16N2O B3056642 1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one CAS No. 73030-39-4

1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one

Cat. No.: B3056642
CAS No.: 73030-39-4
M. Wt: 240.3 g/mol
InChI Key: PGKUSHWBQJPFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one is a complex organic compound belonging to the class of indoloquinolizines This compound is characterized by its tetracyclic structure, which includes an indole fused to a quinolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one typically involves the cyclization of an imine precursor with acrylic acid, followed by reduction. One efficient method involves the use of tryptophan and dihydropyran as starting materials. The process includes a Pictet-Spengler acid-catalyzed condensation of tryptophan with 3,4-dihydro-2H-pyran, yielding a tetrahydro-β-carboline intermediate. This intermediate undergoes oxidative decarboxylation and subsequent ring closure to form the desired tetracyclic amine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be adapted for large-scale production. The use of readily available starting materials and efficient reaction conditions makes this synthesis practical for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Sodium borohydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted indoloquinolizines and hydrogenated derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tetracyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine: Similar structure but with different hydrogenation levels.

    1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine: An ethyl-substituted derivative with distinct chemical properties.

Uniqueness

1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one is unique due to its specific tetracyclic structure and the presence of a ketone functional group at the 7-position. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds .

Properties

IUPAC Name

2,3,4,6,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-13-9-17-8-4-3-7-12(17)15-14(13)10-5-1-2-6-11(10)16-15/h1-2,5-6,12,16H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKUSHWBQJPFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)C3=C(C2C1)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298758
Record name 1,2,3,4,12,12b-hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73030-39-4
Record name NSC125861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4,12,12b-hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Reactant of Route 2
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Reactant of Route 3
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Reactant of Route 4
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Reactant of Route 5
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Reactant of Route 6
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one

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